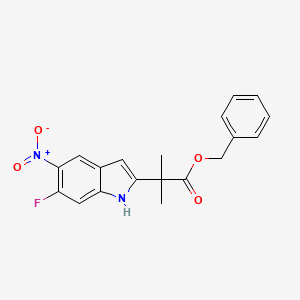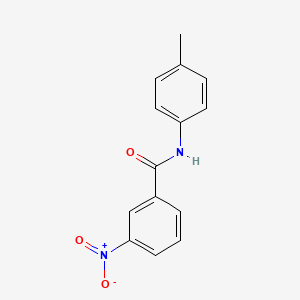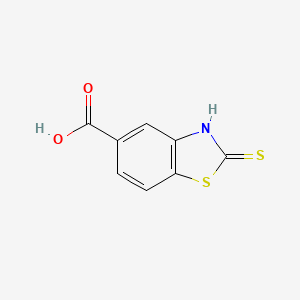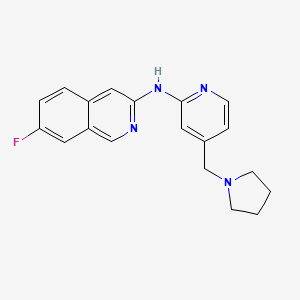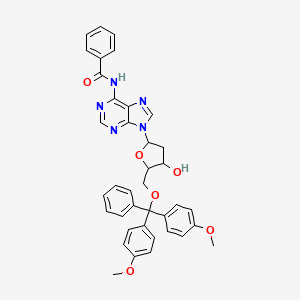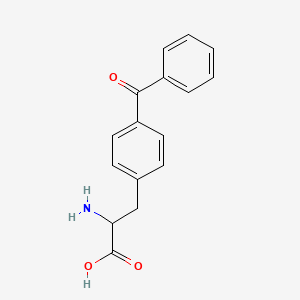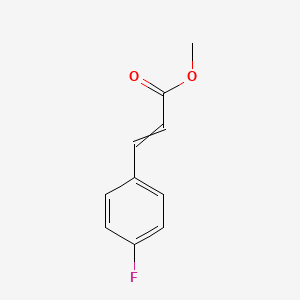
methyl 4-fluorocinnamate
概要
説明
Methyl 4-fluorocinnamate is an organic compound with the molecular formula C10H9FO2 and a molecular weight of 180.18 g/mol . It is a derivative of cinnamic acid, where a fluorine atom is substituted at the para position of the benzene ring. This compound is predominantly found in its trans configuration and appears as a white to pale yellow solid .
準備方法
Synthetic Routes and Reaction Conditions: Methyl 4-fluorocinnamate can be synthesized through various methods. One common approach involves the esterification of 4-fluorocinnamic acid with methanol in the presence of an acid catalyst such as sulfuric acid . The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and yield. The process generally includes the esterification of 4-fluorocinnamic acid with methanol, followed by purification steps such as distillation and recrystallization to obtain the desired product .
化学反応の分析
Types of Reactions: Methyl 4-fluorocinnamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-fluorocinnamic acid.
Reduction: Reduction reactions can convert it to 4-fluorocinnamyl alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic reagents such as sodium methoxide or sodium ethoxide.
Major Products:
Oxidation: 4-Fluorocinnamic acid.
Reduction: 4-Fluorocinnamyl alcohol.
Substitution: Various substituted cinnamates depending on the nucleophile used.
科学的研究の応用
Methyl 4-fluorocinnamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying enzyme-substrate interactions.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which methyl 4-fluorocinnamate exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may act as an inhibitor or modulator of certain enzymes by binding to their active sites. The presence of the fluorine atom can enhance its binding affinity and specificity .
類似化合物との比較
- Methyl cinnamate
- Methyl 4-hydroxycinnamate
- Methyl 4-methoxycinnamate
- Methyl 4-chlorocinnamate
Comparison: Methyl 4-fluorocinnamate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its non-fluorinated counterparts .
特性
分子式 |
C10H9FO2 |
|---|---|
分子量 |
180.17 g/mol |
IUPAC名 |
methyl 3-(4-fluorophenyl)prop-2-enoate |
InChI |
InChI=1S/C10H9FO2/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-7H,1H3 |
InChIキー |
HSNCAEKOZRUMTB-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C=CC1=CC=C(C=C1)F |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
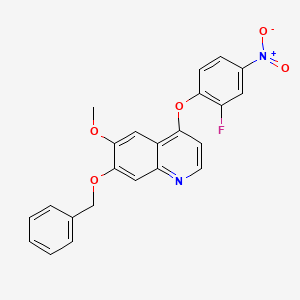

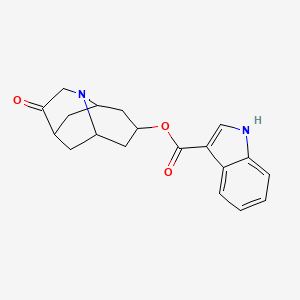
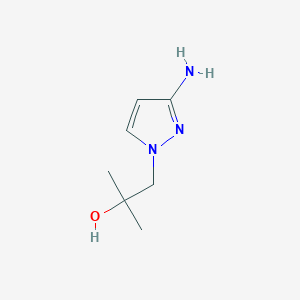
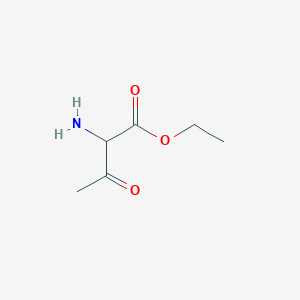

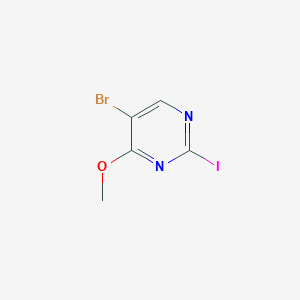
![tert-butyl 2-[6-[2-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B8814641.png)
